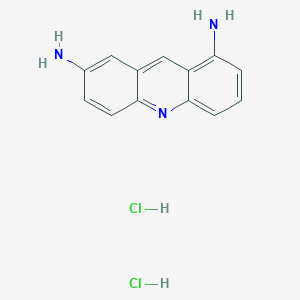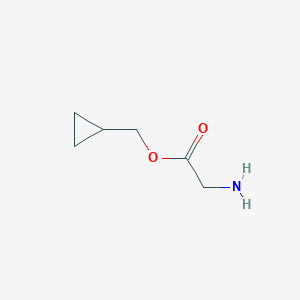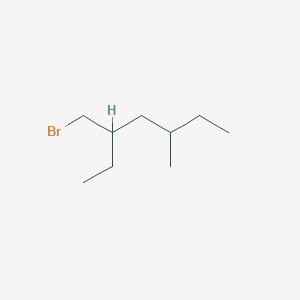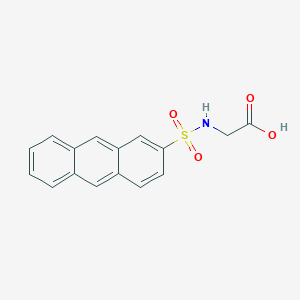
N-(Anthracene-2-sulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Anthracene-2-sulfonyl)glycine is a chemical compound that combines the structural features of anthracene and glycine Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its photophysical and photochemical properties Glycine is the simplest amino acid, playing a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Anthracene-2-sulfonyl)glycine typically involves the sulfonylation of anthracene followed by the introduction of the glycine moiety. One common method includes the reaction of anthracene with sulfur trioxide in the presence of a strong acid like sulfuric acid to form anthracene-2-sulfonic acid. This intermediate is then reacted with glycine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(Anthracene-2-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or the anthracene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the sulfonyl group or modified anthracene ring.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(Anthracene-2-sulfonyl)glycine has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biochemical marker or in studying protein interactions.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-(Anthracene-2-sulfonyl)glycine involves its interaction with molecular targets through its sulfonyl and glycine moieties. The anthracene ring’s photophysical properties enable it to act as a fluorescent probe, while the glycine component can interact with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Anthracene-2-sulfonic acid: Shares the anthracene core but lacks the glycine moiety.
N-(Anthracene-2-sulfonyl)alanine: Similar structure with alanine instead of glycine.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness: N-(Anthracene-2-sulfonyl)glycine is unique due to the combination of the photophysical properties of anthracene and the biological relevance of glycine. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63553-68-4 |
|---|---|
Fórmula molecular |
C16H13NO4S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
2-(anthracen-2-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C16H13NO4S/c18-16(19)10-17-22(20,21)15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9,17H,10H2,(H,18,19) |
Clave InChI |
GKEURJASEAZYSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


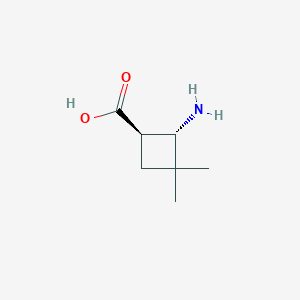
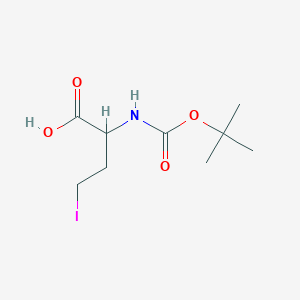
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
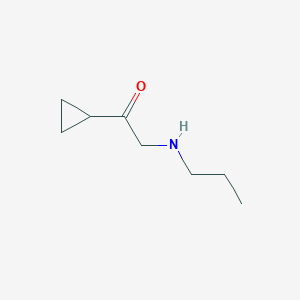
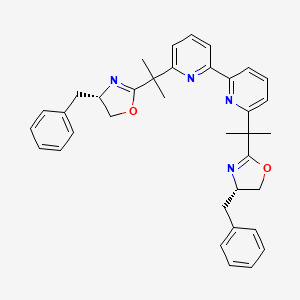

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)

